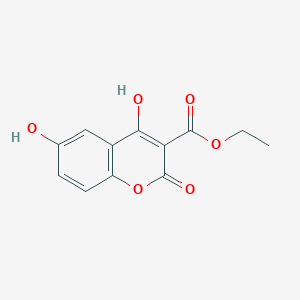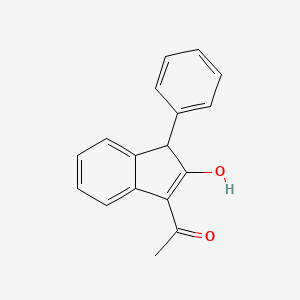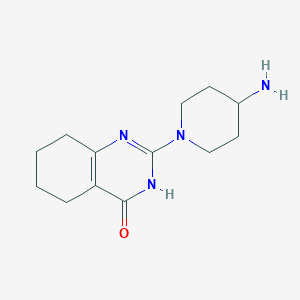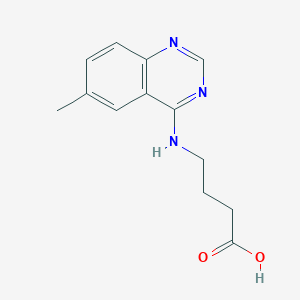
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyrrole moieties in its structure allows it to exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of quinoline derivatives with pyrrole carboxylates. One common method involves the reaction of quinoline-8-carbaldehyde with pyrrole-3-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylate group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinolin-8-ylmethyl 1H-pyrrole-3-methanol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential as an anticancer agent, given the biological activity of both quinoline and pyrrole derivatives.
Mechanism of Action
The mechanism of action of Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and pyrrole moieties. These interactions can lead to the modulation of cellular pathways involved in processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxylate: Shares the quinoline moiety but lacks the pyrrole component.
Pyrrole-3-carboxylate: Contains the pyrrole moiety but lacks the quinoline component.
Indole-3-carboxylate: Similar structure but with an indole ring instead of quinoline.
Uniqueness
Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate is unique due to the combination of quinoline and pyrrole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(12-6-8-16-9-12)19-10-13-4-1-3-11-5-2-7-17-14(11)13/h1-9,16H,10H2 |
InChI Key |
IUYUHZHKHBBSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)COC(=O)C3=CNC=C3)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)

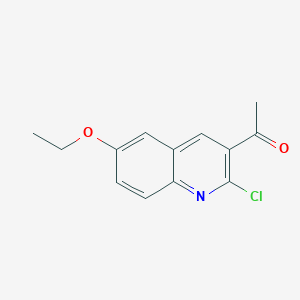

![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)

![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
